(2S,3R)-LP99: An In-Depth Technical Guide to its Mechanism of Action as a Selective BRD7/9 Bromodomain Inhibitor
(2S,3R)-LP99: An In-Depth Technical Guide to its Mechanism of Action as a Selective BRD7/9 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3R)-LP99 is a potent and selective small molecule inhibitor of the bromodomains of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9).[1][2] As the first-in-class selective chemical probe for these epigenetic readers, LP99 serves as an invaluable tool for elucidating the roles of BRD7 and BRD9, which are integral components of the human SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1][3] The primary mechanism of action of LP99 involves the competitive inhibition of BRD7 and BRD9 binding to acetylated histone tails, leading to the modulation of gene expression.[2] A significant downstream effect of this inhibition is the suppression of pro-inflammatory cytokine secretion, highlighting the potential of targeting BRD7/9 in inflammatory diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of (2S,3R)-LP99, including its binding kinetics, cellular activity, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Core Mechanism of Action
(2S,3R)-LP99, hereafter referred to as LP99, is a quinolone-fused lactam that selectively targets the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9.[4] These proteins are critical subunits of distinct SWI/SNF chromatin remodeling complexes, which utilize the energy from ATP hydrolysis to alter chromatin structure and thereby regulate gene transcription.[1]
By occupying the binding site, LP99 prevents the recognition and binding of BRD7 and BRD9 to acetylated lysine (B10760008) residues on histone tails, a key event in the epigenetic regulation of gene expression.[2][4] This displacement of BRD7/9 from chromatin modulates the activity of the SWI/SNF complexes, leading to changes in the transcriptional landscape.[5] One of the well-documented functional outcomes is the dose-dependent inhibition of pro-inflammatory cytokine expression, such as Interleukin-6 (IL-6), in cellular models of inflammation.[3]
Quantitative Data Presentation
The potency and selectivity of LP99 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of LP99
| Target | Parameter | Value | Assay Method |
| BRD9 | Kd | 99 nM | Isothermal Titration Calorimetry (ITC)[5] |
| BRD7 | Kd | ~990 nM (10-fold lower affinity than BRD9) | Isothermal Titration Calorimetry (ITC)[5] |
| BRD9 | IC50 | 325 nM | High-Throughput Förster Resonance Energy Transfer (HT-FRET) |
Table 2: Cellular Activity of LP99
| Assay | Parameter | Value | Cell Line |
| Bioluminescence Resonance Energy Transfer (BRET) | Cellular IC50 (BRD9-H3.3) | 5.1 µM | HEK293 |
| Bioluminescence Resonance Energy Transfer (BRET) | Cellular IC50 (BRD9-H4) | 6.2 µM | HEK293 |
| Fluorescence Recovery After Photobleaching (FRAP) | Disruption of BRD9-Chromatin Interaction | 0.8 µM | U2OS |
| IL-6 Secretion Assay | Inhibition of LPS-stimulated IL-6 secretion | Dose-dependent | THP-1[3] |
Note: The enantiomer of LP99, (2S,3R)-LP99, shows no detectable binding to BRD9, making it an excellent negative control for experiments.
Signaling Pathways and Experimental Workflows
Signaling Pathway of LP99 in Inhibiting IL-6 Secretion
LP99's inhibition of BRD7/9 disrupts the function of the SWI/SNF complex at the promoters of inflammatory genes. In the context of inflammation, stimuli like Lipopolysaccharide (LPS) activate signaling cascades, such as the NF-κB pathway, leading to the recruitment of transcriptional machinery and chromatin remodeling complexes to target gene promoters, including the IL-6 promoter. By preventing BRD7/9 from binding to acetylated histones at these sites, LP99 interferes with the chromatin remodeling necessary for efficient transcription of the IL-6 gene.
Experimental Workflow for Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical assay to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of ligand-protein interactions.
Experimental Workflow for Cellular Target Engagement using BRET
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay used to measure protein-protein interactions in living cells, providing a quantitative measure of target engagement by a compound.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of LP99 to purified BRD7 and BRD9 bromodomains.
Materials:
-
Purified recombinant human BRD7 or BRD9 bromodomain protein
-
(2S,3R)-LP99
-
ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C.
-
Determine the final protein concentration using a spectrophotometer (A280) or a protein concentration assay (e.g., Bradford).
-
Dissolve LP99 in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Load the protein solution into the sample cell of the microcalorimeter.
-
Load the LP99 solution into the injection syringe.
-
Perform an initial injection of 0.4 µL followed by a series of 19-24 injections of 1.5-2.0 µL with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw heat data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To determine the cellular IC50 of LP99 for the inhibition of the BRD9-histone interaction.
Materials:
-
HEK293 cells
-
Plasmids: NanoLuc-BRD9 (donor) and HaloTag-Histone H3.3 or H4 (acceptor)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
(2S,3R)-LP99
-
White, 96-well assay plates
Protocol:
-
Cell Transfection (Day 1):
-
Seed HEK293 cells in a 6-well plate.
-
Co-transfect the cells with the NanoLuc-BRD9 and HaloTag-Histone plasmids at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Assay Performance (Day 2):
-
Detach the transfected cells and resuspend in Opti-MEM to a concentration of 2 x 105 cells/mL.[6]
-
Prepare a serial dilution of LP99 in Opti-MEM.
-
Add 100 µL of the cell suspension to each well of a white 96-well plate.[6]
-
Add the LP99 dilutions to the respective wells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
Incubate the plate for 2 hours at 37°C, 5% CO2.[6]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the donor (460 nm) and acceptor (618 nm) emissions within 10 minutes using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized BRET ratio against the logarithm of the LP99 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[6]
-
IL-6 Secretion ELISA
Objective: To measure the inhibitory effect of LP99 on the secretion of IL-6 from LPS-stimulated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)
-
Lipopolysaccharide (LPS) from E. coli
-
(2S,3R)-LP99
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Stimulation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with 10-100 ng/mL PMA for 24-48 hours.[7][8][9]
-
Seed the cells in a 96-well plate at a density of 1 x 105 to 2 x 106 cells/mL.[8]
-
Pre-treat the cells with varying concentrations of LP99 for 1-2 hours.
-
Stimulate the cells with 10-100 ng/mL LPS to induce an inflammatory response.[7][8][9]
-
Incubate for 24 hours at 37°C, 5% CO2.[10]
-
-
ELISA Procedure:
-
Collect the cell culture supernatant.
-
Perform the human IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-6.
-
Adding the collected supernatants and a standard curve of recombinant human IL-6.
-
Incubating and washing the plate.
-
Adding a detection antibody for human IL-6.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant IL-6 standards.
-
Calculate the concentration of IL-6 in the experimental samples by interpolating from the standard curve.
-
Plot the IL-6 concentration against the LP99 concentration to visualize the dose-dependent inhibition.
-
Conclusion
(2S,3R)-LP99 is a well-characterized, potent, and selective inhibitor of the BRD7 and BRD9 bromodomains. Its mechanism of action, involving the disruption of chromatin binding and subsequent modulation of gene transcription, provides a powerful means to investigate the biological functions of these epigenetic readers. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the roles of BRD7 and BRD9 in health and disease, particularly in the context of inflammation and oncology. The continued use and study of LP99 will undoubtedly contribute to the development of novel therapeutic strategies targeting the SWI/SNF chromatin remodeling complexes.
References
- 1. LP99 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
